

# Comprehensive Characterization Guide: (2S,5S)-1,2,5-Trimethylpiperazine[1]

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## Compound of Interest

Compound Name: (2S,5S)-1,2,5-Trimethylpiperazine

Cat. No.: B8769424

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## Executive Summary

**(2S,5S)-1,2,5-Trimethylpiperazine** (CAS: 24779-49-5) is a chiral diamine frequently employed as a building block in the synthesis of pharmaceutical agents, particularly in the modulation of G-protein coupled receptors (GPCRs) and kinase inhibitors.[1] Its specific stereochemical configuration ((2S,5S)) confers unique spatial properties that differentiate it from its meso- or enantiomeric counterparts.[1]

This guide provides a rigorous analytical framework for verifying the molecular identity of this compound. It moves beyond basic data listing to establish a self-validating protocol for Formula Confirmation (via High-Resolution Mass Spectrometry) and Structural/Stereochemical Validation (via Nuclear Magnetic Resonance).

## Molecular Identity & Theoretical Framework[1]

Before initiating experimental workflows, the theoretical baseline must be established to define acceptance criteria for analytical data.[1]

## Molecular Formula and Weight Derivation

The stoichiometry of **(2S,5S)-1,2,5-trimethylpiperazine** is  $C_7H_{16}N_2$ .<sup>[1]</sup> The molecular weight analysis must distinguish between the Average Molecular Weight (for bulk stoichiometric calculations) and the Monoisotopic Mass (for mass spectrometry confirmation).<sup>[1]</sup>

Table 1: Theoretical Mass Parameters

| Parameter                | Value          | Calculation Basis  |
|--------------------------|----------------|--|
| Formula                  | $C_7H_{16}N_2$ | $7(C) + 16(H) + 2(N)$  |
| Average Molecular Weight | 128.22 g/mol   | Based on standard atomic weights (C=12.011, H=1.008, N=14.007). <sup>[1][2]</sup>                    |
| Monoisotopic Mass        | 128.13135 Da   | Based on dominant isotopes ( $^{12}C=12.00000$ , $^1H=1.00783$ , $^{14}N=14.00307$ ). <sup>[1]</sup> |
| $[M+H]^+$ Exact Mass     | 129.13917 Da   | Protonated species (Monoisotopic Mass + 1.00783). <sup>[1]</sup>                                     |

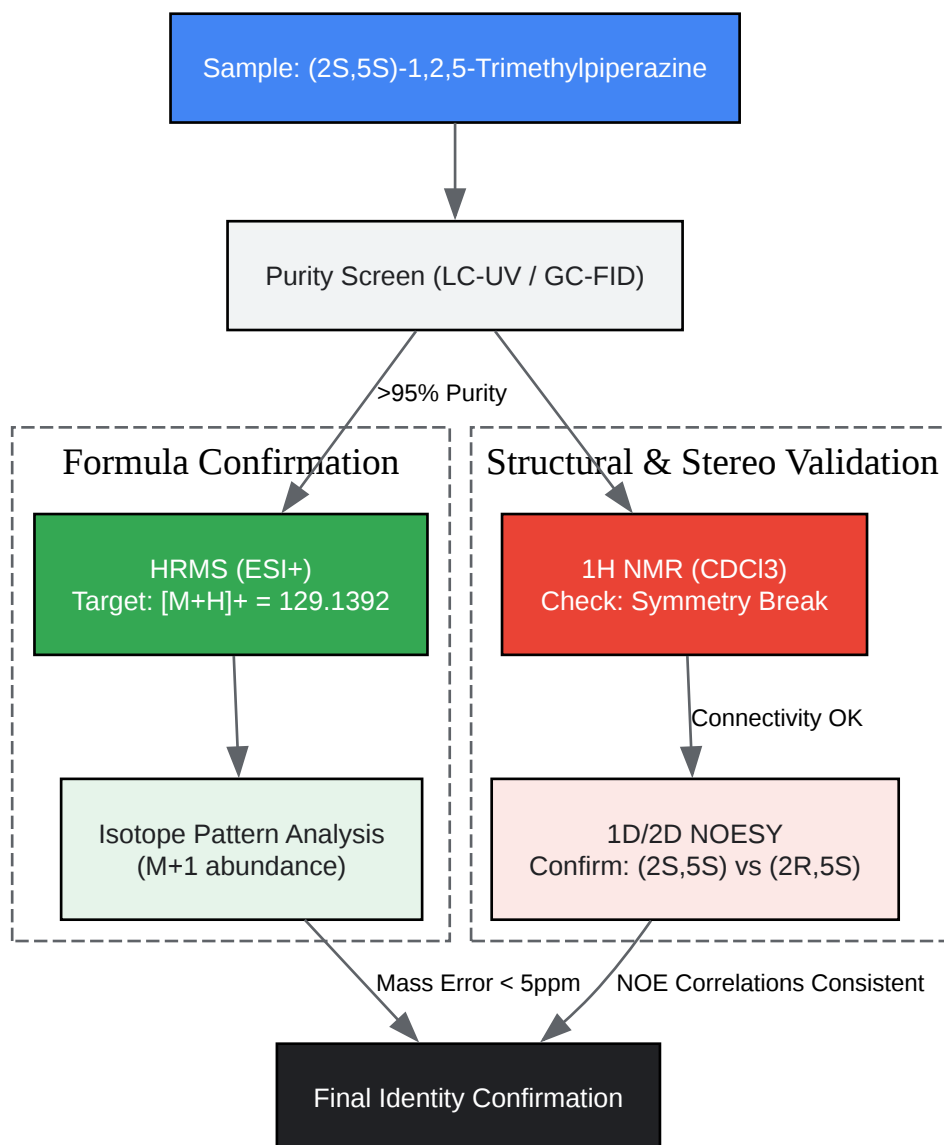
## Stereochemical Topology

The (2S,5S) configuration implies a trans relationship between the C2 and C5 methyl groups across the piperazine ring.<sup>[1]</sup>

- **Asymmetry:** Unlike 2,5-dimethylpiperazine, the presence of a single N-methyl group at position 1 breaks the C2 symmetry of the ring.<sup>[1]</sup>
- **Conformation:** The piperazine ring predominantly adopts a chair conformation.<sup>[1]</sup> In the (2S,5S) isomer, the C-methyl groups typically occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions.<sup>[1]</sup>

## Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing the molecule, ensuring that structural connectivity and stereochemical purity are assessed in tandem.



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Figure 1: Integrated analytical workflow for the characterization of **(2S,5S)-1,2,5-trimethylpiperazine**.

## Experimental Methodologies

### High-Resolution Mass Spectrometry (HRMS)

Objective: To validate the molecular formula C<sub>7</sub>H<sub>16</sub>N<sub>2</sub> with <5 ppm mass error.

Protocol:

- Solvent System: Prepare a 1 µg/mL solution in Methanol/Water (50:50) + 0.1% Formic Acid. [1] The acid ensures efficient protonation of the basic piperazine nitrogens.[1]
- Ionization: Electrospray Ionization (ESI) in Positive Mode.
  - Rationale: Piperazines are secondary/tertiary amines and protonate readily ( $[M+H]^+$ ).[1]
- Acquisition: Perform a full scan ( $m/z$  50–300) on a Q-TOF or Orbitrap instrument.[1]
- Data Validation Criteria:
  - Observed Mass: Must fall within 129.1385 – 129.1398 Da.[1]
  - Isotope Ratio: The  $^{13}C$  isotope peak ( $[M+H+1]^+$ ) should be approximately 7.7% of the base peak intensity ( $1.1\% \times 7$  carbons).[1] Significant deviation suggests impurities or incorrect formula.[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the lack of symmetry (distinguishing it from 1,2,4,5-tetramethylpiperazine or 2,5-dimethylpiperazine) and verify stereochemistry.

Protocol:

- Solvent: Deuteriochloroform ( $CDCl_3$ ).[1]
  - Note: If signals overlap, switch to Benzene- $d_6$  ( $C_6D_6$ ) to induce solvent-induced shifts (ASIS) which often resolves methyl signals in amines.[1]
- $^1H$  NMR Expectations (400 MHz+):
  - N-Methyl: A sharp singlet (3H) around  $\delta$  2.2–2.3 ppm.[1]
  - C-Methyls: Two distinct doublets.[1] Because the molecule is asymmetric (N1 has Me, N4 has H), the environment at C2 and C5 is different.[1]
    - C2-Me (proximal to N-Me): Doublet,  $\sim\delta$  1.0–1.1 ppm.[1]
    - C5-Me (distal to N-Me): Doublet,  $\sim\delta$  0.9–1.0 ppm.[1]

- Ring Protons: Complex multiplet pattern due to the rigid chair conformation and lack of symmetry.[\[1\]](#)
- Stereochemical Probe (NOESY):
  - Irradiate the N-methyl signal.[\[1\]](#)
  - Observation: Strong NOE enhancement should be observed for the axial protons at C2 and C6 if the N-Me is equatorial.[\[1\]](#)
  - Isomer Check: In the (2S,5S) isomer, the C-methyls are generally equatorial.[\[1\]](#) If significant 1,3-diaxial NOEs are seen between the C-methyls and axial ring protons, the conformation or configuration may be incorrect (e.g., meso).[\[1\]](#)

## Data Interpretation & Causality

### Why the "Exact Mass" Matters

In drug development, "approximate" molecular weight is insufficient.[\[1\]](#) A mass error >5 ppm can indicate the presence of a des-methyl impurity (C<sub>6</sub>H<sub>14</sub>N<sub>2</sub>, MW ~114) or an oxidized byproduct (N-oxide).[\[1\]](#)

- Target: 129.1392 Da.
- Common Impurity: 2,5-Dimethylpiperazine (Precursor).[\[1\]](#) [M+H]<sup>+</sup> = 115.1235 Da.[\[1\]](#)
- Resolution: HRMS easily resolves these, whereas low-res MS might miss small amounts of co-eluting precursor.

### The Symmetry Trap in NMR

A common error in analyzing piperazines is assuming symmetry.[\[1\]](#)

- Symmetric: (2S,5S)-2,5-dimethylpiperazine has C<sub>2</sub> symmetry; its NMR shows one methyl doublet.[\[1\]](#)
- Asymmetric: **(2S,5S)-1,2,5-trimethylpiperazine** has no C<sub>2</sub> symmetry regarding the NMR timescale.[\[1\]](#)

- Diagnostic: The presence of two distinct doublets in the methyl region is the primary confirmation that mono-N-methylation occurred successfully and regioselectively.[1]

## References

- EvitaChem.(2S,5S)-1,2,5-Trimethylpiperazine Product Data and Properties. Retrieved from [1]
- National Center for Advancing Translational Sciences (NCATS).2,5-Dimethylpiperazine Stereochemistry and Structure Analysis.[1] Inxight Drugs.[1] Retrieved from [1]
- Royal Society of Chemistry.Synthesis and biological evaluation of piperazine-2,5-dione conjugates.[1][3] RSC Advances.[1][3] Retrieved from [1]
- ChemicalBook.(2S,5R)-1,2,5-Trimethylpiperazine Isomer Data. Retrieved from [1]
- Sigma-Aldrich.trans-2,5-Dimethylpiperazine Reference Standards.[1] Retrieved from [1]

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## Sources

- 1. [evitachem.com](https://www.evitachem.com) [[evitachem.com](https://www.evitachem.com)]
- 2. (2S,5R)-1,2,5-triMethylpiperazine | 1152367-85-5 [[chemicalbook.com](https://www.chemicalbook.com)]
- 3. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - RSC Advances (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
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